N-Allyl N-[(1H-indol-7-yl)methyl]amine

Catalog No.
S3418892
CAS No.
345264-22-4
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Allyl N-[(1H-indol-7-yl)methyl]amine

CAS Number

345264-22-4

Product Name

N-Allyl N-[(1H-indol-7-yl)methyl]amine

IUPAC Name

N-(1H-indol-7-ylmethyl)prop-2-en-1-amine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c1-2-7-13-9-11-5-3-4-10-6-8-14-12(10)11/h2-6,8,13-14H,1,7,9H2

InChI Key

MBBBWYCFRSPXHC-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC=CC2=C1NC=C2

Canonical SMILES

C=CCNCC1=CC=CC2=C1NC=C2

N-Allyl N-[(1H-indol-7-yl)methyl]amine is a chemical compound characterized by its unique structure, which incorporates an allyl group attached to a nitrogen atom, along with a 1H-indole moiety. The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, which is known for its significant biological activities. This compound can be classified as a secondary amine due to the presence of two organic groups attached to the nitrogen atom.

The reactivity of N-Allyl N-[(1H-indol-7-yl)methyl]amine is primarily influenced by the functional groups present in its structure. Notably, it can undergo several types of reactions:

  • Allylation Reactions: The allyl group can participate in various nucleophilic substitution reactions, allowing for further functionalization.
  • N-Allylation: This reaction involves the introduction of an allyl group onto the nitrogen atom of indoles, which has been studied extensively using iridium-catalyzed methods that yield high enantioselectivity .
  • Formation of Imine Intermediates: In certain conditions, this compound can form imine intermediates when reacted with aldehydes or ketones, which can further undergo reduction to yield amines .

N-Allyl N-[(1H-indol-7-yl)methyl]amine and its derivatives have shown promising biological activities. The indole framework is known for its role in various pharmacological effects:

  • Antidepressant Activity: Compounds containing indole structures are often investigated for their potential as monoamine reuptake inhibitors, which are crucial in treating depression and anxiety disorders.
  • Anticancer Properties: Indole derivatives have been reported to exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells .

The synthesis of N-Allyl N-[(1H-indol-7-yl)methyl]amine can be achieved through several methods:

  • Direct Allylation: This method involves the direct reaction of indole derivatives with allylic electrophiles in the presence of catalysts such as iridium complexes, leading to high yields and selectivity .
  • Deaminative Coupling: Recent advancements have introduced methods where primary amines are coupled to form secondary amines through deaminative processes, enhancing the efficiency of synthesis .
  • Multicomponent Reactions: Indoles can be synthesized through multicomponent reactions involving isocyanides and aldehydes, providing a versatile approach to creating complex structures .

N-Allyl N-[(1H-indol-7-yl)methyl]amine finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs for treating neurological disorders due to their interaction with neurotransmitter systems.
  • Material Science: The compound may also have applications in developing new materials due to its unique structural properties.

Studies on the interactions of N-Allyl N-[(1H-indol-7-yl)methyl]amine with biological targets are essential for understanding its pharmacological potential:

  • Receptor Binding Studies: Research has indicated that indole derivatives can bind effectively to serotonin receptors, influencing mood and behavior.
  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity.

Several compounds share structural similarities with N-Allyl N-[(1H-indol-7-yl)methyl]amine. Here are some notable examples:

Compound NameStructure FeatureUnique Aspect
1-MethylindoleMethyl group on indoleSimple structure; less reactive than allylated forms
5-HydroxyindoleHydroxyl group at C5Known for neuroprotective effects
3-(1H-Indol-1-yl)-N-methylpropan-1-amineSubstituted at C3Potential antidepressant properties
(1H-Indol-4-yl)methylamineDifferent position substitutionExhibits different biological activities

N-Allyl N-[(1H-indol-7-yl)methyl]amine stands out due to its specific allylation at the nitrogen atom combined with the 7-position substitution on the indole ring, which may enhance its biological activity compared to other indole derivatives.

XLogP3

2.2

Dates

Last modified: 08-19-2023

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